molecular formula C20H17NO3 B2857349 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone CAS No. 477333-91-8

3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone

Cat. No.: B2857349
CAS No.: 477333-91-8
M. Wt: 319.36
InChI Key: OJPOSRJENOZSKA-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone is an organic compound that belongs to the class of aromatic ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Amination: The benzodioxole ring is then aminated using an appropriate amine.

    Coupling with Naphthyl Group: The aminated benzodioxole is coupled with a naphthyl group through a condensation reaction, often using a suitable catalyst.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-1-(2-naphthyl)-1-propanone: Lacks the amino group, which may affect its reactivity and applications.

    1-(2-Naphthyl)-2-propanone: Lacks the benzodioxole ring, resulting in different chemical properties.

    3-(1,3-Benzodioxol-5-ylamino)-1-phenyl-1-propanone: Contains a phenyl group instead of a naphthyl group, which may influence its biological activity.

Uniqueness

3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone is unique due to the presence of both the benzodioxole and naphthyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-1-naphthalen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-18(16-6-5-14-3-1-2-4-15(14)11-16)9-10-21-17-7-8-19-20(12-17)24-13-23-19/h1-8,11-12,21H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPOSRJENOZSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477333-91-8
Record name 3-(1,3-BENZODIOXOL-5-YLAMINO)-1-(2-NAPHTHYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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